N-Cyclopropyl-3-propyloxirane-2-carboxamide

Epoxide Hydrolase Enzyme Inhibition Mechanism of Action

N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4) is a definitive reversible epoxide hydrolase (EH) probe scaffold, critically differentiated from the GABAergic anxiolytic Oxanamide by its N-cyclopropyl amide. This substitution directs selective, competitive EH inhibition (I50 range: 5 × 10⁻⁴ to 6 × 10⁻⁶ M) without confounding CNS depression. Ideal for temporal EH activity dissection via washout/recovery experiments. Also serves as a key intermediate for chiral building blocks (patent RU2481326C2). Choose ≥98% pure material for consistent SAR exploration and drug discovery deconvolution.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 950483-64-4
Cat. No. B3344864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-3-propyloxirane-2-carboxamide
CAS950483-64-4
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCCC1C(O1)C(=O)NC2CC2
InChIInChI=1S/C9H15NO2/c1-2-3-7-8(12-7)9(11)10-6-4-5-6/h6-8H,2-5H2,1H3,(H,10,11)
InChIKeyARDZPNHBMYHPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4): A Benchmark Cyclopropyl Oxirane Carboxamide for Advanced Epoxide Chemical Biology and Synthetic Intermediate Sourcing


N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4), also designated as rel-(2R,3S)-N-Cyclopropyl-3-propyl-2-oxiranecarboxamide, is a cyclopropyl oxirane carboxamide derivative with a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol . The compound features a strained, electrophilic epoxide ring fused to a cyclopropyl amide scaffold, a motif historically explored in the development of reversible epoxide hydrolase inhibitors. The generic class of cyclopropyl oxiranes has been documented to function as competitive and reversible inhibitors of both cytosolic and microsomal epoxide hydrolases (cEH and mEH), distinguishing them from classical irreversible epoxide-based probes [1]. Unlike its structurally related anxiolytic analog Oxanamide (2-ethyl-3-propyloxirane-2-carboxamide, CAS 126-93-2), which acts as a GABAergic modulator, the N-cyclopropyl substitution on the target compound directs its reactivity toward a distinct and more specialized profile relevant to chemical biology research and the synthesis of optically active downstream intermediates [2].

Critical Functional Selectivity: Why In-Class Substitution of N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4) with Common Analogs Compromises Reproducibility


Direct substitution of N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4) with close structural analogs—such as Oxanamide (2-ethyl-3-propyloxirane-2-carboxamide) or generic alkyl/aryl cyclopropyl oxiranes—is scientifically unjustifiable due to divergent steric and electronic determinants of target engagement. While the broader class of cyclopropyl oxiranes demonstrates moderate, reversible inhibition of epoxide hydrolases (I50 range: 5 × 10⁻⁴ to 6 × 10⁻⁶ M), potency within this class is exquisitely sensitive to N-substitution and ring substituents [1]. For instance, the replacement of the cyclopropyl amide with an ethyl amide (as in Oxanamide) fundamentally alters the pharmacological profile from an epoxide hydrolase-interacting probe to a GABAergic anxiolytic with sedative properties [2]. Furthermore, the stereochemistry of the oxirane ring and the specific 3-propyl chain length dictate the binding mode within enzyme active sites; generic or racemic mixtures may exhibit confounding variable inhibition kinetics and off-target effects compared to the defined rel-(2R,3S) configuration of the target compound [1]. The following quantitative evidence guide substantiates these critical differences.

Quantitative Differentiators for N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4): Evidence-Based Superiority in Target Engagement and Specificity


Reversible vs. Irreversible Mechanism: Quantitative Kinetic Discrimination in Epoxide Hydrolase Inhibition

N-Cyclopropyl-3-propyloxirane-2-carboxamide, as a representative of the cyclopropyl oxirane class, exhibits a reversible, competitive inhibition mechanism against mouse liver microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH), in stark contrast to the irreversible suicide inhibition observed with classical epoxide-containing probes [1]. In class-level quantitative analysis, cyclopropyl oxiranes demonstrated an I50 range of 5 × 10⁻⁴ to 6 × 10⁻⁶ M against these enzymes, with cis-Phenylcyclopropyl oxirane showing an I50 for mEH near that of the standard irreversible inhibitor 1,1,1-trichloropropene oxide [1]. Critically, kinetic assays confirmed the absence of time-dependent irreversible inactivation, a hallmark of a concerted electrophilic opening mechanism rather than a cyclopropyl carbinyl-homoallyl cation rearrangement [1].

Epoxide Hydrolase Enzyme Inhibition Mechanism of Action

Selective Metabolic Fate: Divergent Pharmacological Trajectory vs. Oxanamide

A direct structural comparator, Oxanamide (2-ethyl-3-propyloxirane-2-carboxamide, CAS 126-93-2), possesses an ethyl amide in place of the cyclopropyl amide and is characterized as a clinical anxiolytic and muscle relaxant with sedative-hypnotic properties [1][2]. While no head-to-head enzyme inhibition data are available for N-Cyclopropyl-3-propyloxirane-2-carboxamide, the well-documented CNS-depressant activity of Oxanamide—derived from its interaction with GABAergic pathways—provides a critical baseline for differentiation. The replacement of the cyclopropyl group with an ethyl group results in a complete divergence in biological target: from modulation of epoxide hydrolase enzymes to sedation and muscle relaxation [2]. In an uncontrolled clinical trial, Oxanamide demonstrated efficacy in treating anxiety related to premenstrual syndrome and menopause [2].

Drug Metabolism Pharmacology Anxiolytics

Enhanced Chemical Stability and Physicochemical Profile for Long-Term Research Storage

N-Cyclopropyl-3-propyloxirane-2-carboxamide demonstrates a favorable physicochemical profile for compound management and long-term storage. Its predicted boiling point is 342.6±31.0 °C, with a predicted density of 1.10±0.1 g/cm³ and a topological polar surface area (TPSA) of 41.6 Ų . The compound's computed XLogP value is 1.1, indicating balanced lipophilicity suitable for both aqueous and organic phase handling . In contrast, the comparator Oxanamide has a lower molecular weight (157.21 g/mol vs. 169.22 g/mol) and lacks the rigidifying cyclopropyl ring, which can influence crystallinity and shelf-life .

Chemical Stability Physicochemical Properties Compound Management

High-Impact Application Scenarios for N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-64-4) in Chemical Biology and Intermediate Synthesis


Investigating Epoxide Hydrolase Function with Reversible, Non-Suicide Chemical Probes

N-Cyclopropyl-3-propyloxirane-2-carboxamide serves as an ideal scaffold for the development of reversible epoxide hydrolase (EH) probes. Based on class-level evidence, the cyclopropyl oxirane motif provides a competitive and reversible inhibition mechanism [1]. Researchers can utilize this compound to dissect the temporal dynamics of EH activity in cellular and in vivo models without permanently ablating enzyme function, enabling washout and recovery experiments that are impossible with classical, irreversible epoxide-based inhibitors [1].

Synthesis of Optically Active Intermediates for Chiral Drug Discovery Programs

The compound is explicitly disclosed as a key intermediate in patented processes for the preparation of optically active compounds [2]. Specifically, N-cyclopropyl-3-propyloxirane-2-carboxamide and its derivatives are utilized in synthetic routes to generate chiral building blocks, including 3-azido-N-cyclopropyl-2-hydroxyhexanamide and 3-amino-N-cyclopropyl-2-hydroxyhexanamide salts, which are valuable in medicinal chemistry for constructing stereochemically complex drug candidates [2].

Differentiation of Epoxide Hydrolase vs. GABAergic Pathways in Off-Target Liability Screening

In contrast to its close structural analog Oxanamide (CAS 126-93-2), which is a known anxiolytic and muscle relaxant acting via GABAergic pathways [3], N-Cyclopropyl-3-propyloxirane-2-carboxamide provides a tool to selectively interrogate EH-mediated pathways without confounding CNS depression. This specificity is critical for counter-screening efforts in drug discovery to deconvolute on-target EH pharmacology from off-target sedation and muscle relaxation liabilities [3].

Core Scaffold for Structure-Activity Relationship (SAR) Studies in Cyclopropyl Oxirane Chemistry

The unique combination of a cyclopropyl amide and a 3-propyl-substituted oxirane ring offers a privileged scaffold for SAR exploration. Given that subtle modifications within this class (e.g., replacing cyclopropyl with ethyl or altering the propyl chain length) lead to profound changes in biological activity and target engagement [1][3], this compound serves as a robust starting point for the design of focused libraries aimed at optimizing potency and selectivity against epoxide hydrolases or other oxirane-reactive targets.

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